molecular formula C9H9N3 B3132012 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile CAS No. 362606-17-5

1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile

Cat. No.: B3132012
CAS No.: 362606-17-5
M. Wt: 159.19 g/mol
InChI Key: ALPNRWIFHMODOB-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C9H9N3. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a tetrahydro configuration and a carbonitrile group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and introduction of the carbonitrile group. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-1,8-naphthyridine: Similar in structure but with the carbonitrile group at a different position.

    1,2,3,4-Tetrahydro-1,5-naphthyridine: Another structural isomer with different biological activities.

    7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine: A methylated derivative with distinct chemical properties.

Uniqueness

1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile is unique due to its specific substitution pattern and the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of novel pharmacologically active molecules and industrial chemicals.

Properties

IUPAC Name

1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-4-8-6-11-5-7-2-1-3-12-9(7)8/h5-6,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPNRWIFHMODOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC(=C2NC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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